Bis(2-nitro-4-methoxyphenyl)disulfide
Overview
Description
Bis(2-nitro-4-methoxyphenyl)disulfide is a chemical compound known for its unique structure and properties It belongs to the class of nitrophenyl disulfides and is characterized by the presence of two 4-methoxy-2-nitrophenyl groups connected by a disulfide bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disulfide, bis(4-methoxy-2-nitrophenyl) typically involves the reaction of 4-methoxy-2-nitrophenyl thiol with an oxidizing agent. One common method is the oxidation of 4-methoxy-2-nitrophenyl thiol using hydrogen peroxide or iodine in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the disulfide bond without over-oxidation .
Industrial Production Methods
In an industrial setting, the production of disulfide, bis(4-methoxy-2-nitrophenyl) may involve large-scale oxidation processes using similar reagents but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography ensures the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
Bis(2-nitro-4-methoxyphenyl)disulfide undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be further oxidized to form sulfoxides or sulfones under strong oxidizing conditions.
Reduction: The disulfide bond can be reduced to thiols using reducing agents such as dithiothreitol or tris(2-carboxyethyl)phosphine.
Substitution: The nitro groups can undergo nucleophilic substitution reactions, leading to the formation of different derivatives
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine, or other oxidizing agents in the presence of a base.
Reduction: Dithiothreitol, tris(2-carboxyethyl)phosphine, or other reducing agents.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Bis(2-nitro-4-methoxyphenyl)disulfide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of disulfide bonds and as a precursor for other nitrophenyl derivatives.
Biology: Studied for its potential role in redox biology and as a tool for probing disulfide bond formation and reduction in proteins.
Medicine: Investigated for its potential therapeutic applications, including its role in drug development for cancer and infectious diseases.
Mechanism of Action
The mechanism of action of disulfide, bis(4-methoxy-2-nitrophenyl) involves its ability to undergo redox reactions, particularly the formation and reduction of disulfide bonds. This compound can interact with thiol-containing molecules, leading to the formation of mixed disulfides or the reduction of disulfide bonds in proteins. These interactions are crucial in various biological processes, including protein folding and redox signaling .
Comparison with Similar Compounds
Similar Compounds
- Bis(4-nitrophenyl) disulfide
- Bis(2-nitrophenyl) disulfide
- Bis(2-aminophenyl) disulfide
Uniqueness
Bis(2-nitro-4-methoxyphenyl)disulfide is unique due to the presence of methoxy and nitro groups on the phenyl rings. These substituents influence the compound’s reactivity and properties, making it distinct from other nitrophenyl disulfides. The methoxy group can enhance the compound’s solubility and reactivity, while the nitro group can participate in various substitution reactions .
Properties
IUPAC Name |
4-methoxy-1-[(4-methoxy-2-nitrophenyl)disulfanyl]-2-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O6S2/c1-21-9-3-5-13(11(7-9)15(17)18)23-24-14-6-4-10(22-2)8-12(14)16(19)20/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDPGXDPBJUYOJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)SSC2=C(C=C(C=C2)OC)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6065763 | |
Record name | Disulfide, bis(4-methoxy-2-nitrophenyl) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6065763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14371-84-7 | |
Record name | Bis(4-methoxy-2-nitrophenyl) disulfide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14371-84-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Disulfide, bis(4-methoxy-2-nitrophenyl) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014371847 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Disulfide, bis(4-methoxy-2-nitrophenyl) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Disulfide, bis(4-methoxy-2-nitrophenyl) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6065763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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